DMPU-HF Reagent

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

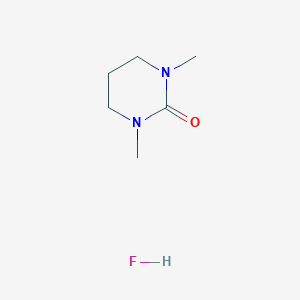

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSGFXCWXVXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemist's Companion to DMPU-HF: A Technical Guide to a Modern Fluorinating Reagent

Introduction: Navigating the Challenges of Nucleophilic Fluorination

The strategic introduction of fluorine into molecular architectures is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make it an invaluable tool for molecular design. However, the practical incorporation of this element is often fraught with challenges. Many traditional fluorinating agents are hazardous, difficult to handle, or incompatible with sensitive functional groups and transition metal catalysts.[1]

This guide provides an in-depth exploration of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-Hydrogen Fluoride (DMPU-HF), a contemporary nucleophilic fluorinating reagent that offers a compelling solution to many of these challenges.[1] Developed as a stable, liquid complex of hydrogen fluoride (HF) and the non-basic, weakly coordinating hydrogen-bond acceptor DMPU, this reagent provides a safer and more versatile alternative to gaseous HF and traditional amine-HF complexes like Olah's reagent (pyridine-HF).[2] Its heightened acidity and compatibility with cationic metal catalysts have expanded the horizons of nucleophilic fluorination, enabling novel and efficient synthetic transformations.[2][3]

The DMPU-HF Complex: Structure and Intrinsic Properties

DMPU-HF is a complex formed through hydrogen bonding between hydrogen fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[2][4] The most commonly utilized form of this reagent contains approximately 65% by weight of hydrogen fluoride, which corresponds to a molar ratio of about 11.8:1 (HF:DMPU).[3]

The key to DMPU-HF's advantageous properties lies in the nature of DMPU itself. Unlike pyridine or triethylamine, DMPU is a non-basic and weakly coordinating ligand.[2] This has two significant consequences:

-

Enhanced Acidity: The low basicity of DMPU results in a complex with higher acidity compared to traditional amine-HF reagents. This heightened acidity is crucial for activating substrates and catalysts in a variety of reactions.[2][4]

-

Transition Metal Compatibility: The weakly coordinating nature of DMPU prevents the sequestration and deactivation of cationic transition metal catalysts, a common issue with amine-based HF complexes.[2][5] This compatibility has unlocked a range of metal-catalyzed fluorination reactions.[1]

Below is the chemical structure of the DMPU-HF complex:

Caption: The DMPU-HF complex is formed via hydrogen bonding.

Preparation and Safe Handling of DMPU-HF

The preparation of DMPU-HF involves the controlled condensation of anhydrous hydrogen fluoride gas into cooled DMPU.[5] This procedure must be conducted with extreme caution in a well-ventilated fume hood using specialized equipment, as anhydrous HF is highly corrosive and toxic.[6]

General Laboratory Preparation Protocol:

-

A pre-weighed amount of DMPU is placed in a cooled polytetrafluoroethylene (PTFE) or high-density polyethylene (HDPE) vessel.[5][6] Glassware should never be used as it is etched by HF.[7]

-

Anhydrous hydrogen fluoride gas is carefully condensed into the vessel.[6]

-

The mixture is cautiously agitated until a homogenous solution is formed.[6]

Safety is paramount when working with DMPU-HF. Due to its high HF content, the reagent is extremely corrosive and toxic. Inhalation of vapors can cause severe lung damage, and skin contact can lead to deep tissue damage and systemic toxicity.[8][9]

Mandatory Safety Precautions:

-

Work Area: All manipulations must be performed in a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles in combination with a full-face shield are required.[8]

-

Gloves: Use of heavy-duty, HF-resistant gloves (e.g., neoprene, nitrile, or butyl rubber) is mandatory. It is advisable to wear a thinner pair of nitrile gloves underneath as a secondary barrier.[8][9]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are essential. An acid-resistant apron is also recommended.[8]

-

-

Emergency Preparedness: An HF-specific first aid kit containing calcium gluconate gel must be readily accessible. All personnel must be trained in its use.[9]

-

Materials: Only use HF-compatible materials such as PTFE, and HDPE for reaction vessels and handling equipment.[5][7]

Applications in Organic Synthesis: Protocols and Mechanistic Insights

DMPU-HF has proven to be a highly effective reagent in a variety of fluorination reactions. Its unique properties often lead to higher yields, improved selectivities, and broader substrate scopes compared to other HF sources.

Gold-Catalyzed Hydrofluorination of Alkynes

A significant application of DMPU-HF is in the gold-catalyzed hydrofluorination of alkynes to produce synthetically valuable fluoroalkenes and gem-difluoromethylene compounds.[3] The high acidity of DMPU-HF is sufficient to activate the imidogold precatalyst, and its compatibility with the cationic gold species is crucial for the reaction's success.[2][3]

Experimental Protocol for Monohydrofluorination:

-

To a plastic vial is added the alkyne (0.5 mmol) and a solution of the gold precatalyst (e.g., 1-2 mol% (JohnPhos)Au(MeCN)SbF₆) in 1,2-dichloroethane (DCE).[3]

-

DMPU-HF (65 wt%, 1.2 equivalents of HF) is added to the stirred solution at room temperature.[3]

-

The vial is sealed and the reaction mixture is heated to 55 °C for 3 hours.[1]

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the fluoroalkene.

Reaction Workflow:

Caption: Workflow for the gold-catalyzed monohydrofluorination of alkynes.

For the synthesis of gem-difluoromethylene compounds, a higher equivalence of DMPU-HF (3.0 equivalents) and the addition of a co-catalyst like KHSO₄ are typically employed.[3]

Fluoro-Prins Cyclization for the Synthesis of Fluorinated Heterocycles

DMPU-HF is an excellent reagent for the diastereoselective synthesis of 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins cyclization.[4] In this reaction, DMPU-HF acts as both the acidic promoter and the nucleophilic fluoride source, often providing higher yields and better diastereoselectivity than other fluorinating agents.[4]

Experimental Protocol for Fluoro-Prins Cyclization:

-

In a polyethylene vial, a homoallylic alcohol (0.2 mmol) and an aldehyde (0.2 mmol) are dissolved in DCE (0.5 mL).[4]

-

DMPU-HF (containing 2.1 mmol of HF) is added, and the vial is sealed.[4]

-

The reaction mixture is stirred at 55 °C for the specified time (typically 24-48 hours).[4]

-

Workup involves quenching with an aqueous solution, extraction, and purification by chromatography.

Proposed Reaction Mechanism:

The reaction is initiated by the activation of the aldehyde by the acidic DMPU-HF complex. This is followed by the attack of the homoallylic alcohol, cyclization, and subsequent trapping of the resulting carbocation by the fluoride ion.[4]

Caption: Proposed mechanism for the fluoro-Prins cyclization.

Bromofluorination of Unsaturated Compounds

DMPU-HF serves as an efficient fluoride source in the bromofluorination of alkenes, typically in conjunction with an electrophilic bromine source like N-bromosuccinimide (NBS).[5] This method provides access to bromofluoroalkanes with good yields and high regioselectivity, following Markovnikov's rule.[2][5]

Experimental Protocol for Bromofluorination:

-

A mixture of the alkene (0.20 mmol) and NBS (0.3 mmol) is prepared in dichloromethane (1 mL) in a plastic vial.[5]

-

DMPU-HF (containing 1.4 mmol of HF) is added to the mixture.[5]

-

The reaction is stirred at room temperature for 24 hours.[5]

-

The reaction is quenched with water, extracted, and the product is purified by flash chromatography.[5]

Mechanistic Rationale:

The reaction proceeds through the formation of a bromonium ion intermediate upon the electrophilic attack of bromine on the alkene. The nucleophilic fluoride from the DMPU-HF complex then attacks the more substituted carbon of the bromonium ion, leading to the observed Markovnikov regioselectivity.[2]

Comparative Data

| Reaction Type | Reagent | Typical Yield | Selectivity | Reference |

| Alkyne Monohydrofluorination | DMPU-HF/Au-catalyst | Good to Excellent | High Regioselectivity | [3] |

| Fluoro-Prins Cyclization | DMPU-HF | High | Good Diastereoselectivity | [4] |

| Fluoro-Prins Cyclization | Pyridine-HF | Lower | Lower Diastereoselectivity | |

| Bromofluorination of Alkenes | DMPU-HF/NBS | Good | High (Markovnikov) | [5] |

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

DMPU-HF has emerged as a highly valuable reagent in the field of organofluorine chemistry. Its unique combination of high acidity, stability, and compatibility with transition metal catalysts addresses many of the limitations of traditional HF-based reagents.[1][2] The protocols outlined in this guide for hydrofluorination, fluoro-Prins cyclization, and bromofluorination demonstrate its broad utility and effectiveness. As the demand for complex fluorinated molecules continues to grow, the adoption of advanced reagents like DMPU-HF will be crucial for enabling the next generation of innovations in medicine and materials science.

References

-

Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. [Link]

-

Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

-

Liang, S., Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2018). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry, 203, 136-139. [Link]

-

Okoromoba, O. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. University of Louisville. [Link]

-

Okoromoba, O. E., Han, J., Hopkins, T. D., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. [Link]

-

Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

-

Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. [Link]

-

PubChem. (n.d.). DMPU-HF Reagent. National Center for Biotechnology Information. [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

-

Starshine Chemical. (n.d.). This compound (HF 65%). [Link]

-

University of Illinois. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety. [Link]

-

ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ir.library.louisville.edu [ir.library.louisville.edu]

Introduction: A Modern Solution for Nucleophilic Fluorination

An In-depth Technical Guide to the DMPU-HF Reagent: Properties, Applications, and Protocols

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. However, the direct use of hydrogen fluoride (HF), the most fundamental and atom-economical fluorine source, is hampered by its high toxicity, corrosivity, and difficult handling as a low-boiling gas.[1][2] To circumvent these challenges, complexes of HF with organic bases, such as Olah's reagent (a pyridine-HF complex) and triethylamine-HF, were developed.[2][3] While these reagents are more manageable liquids, their basic nature reduces the acidity of the system and can interfere with many transition-metal catalysts by strong coordination.[2][3]

This guide focuses on a "designer" HF-based fluorination reagent: the complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride, commonly known as DMPU-HF. This reagent was developed to retain the fluorinating power of HF while overcoming the limitations of traditional amine-HF complexes.[2][3] DMPU-HF is a stable, liquid complex formed through hydrogen bonding that provides a unique combination of high acidity and compatibility with cationic metal catalysts, making it a superior choice for a variety of modern synthetic transformations.[2][3][4]

The key to DMPU-HF's advantageous properties lies in the selection of DMPU as a hydrogen-bond acceptor. DMPU is a very weak nucleophile and is less basic than pyridine or triethylamine.[2][3] This results in the DMPU-HF complex having a higher acidity than its traditional counterparts.[2][3] Furthermore, DMPU is weakly coordinating, preventing it from deactivating sensitive metal catalysts.[2][3] This guide provides an in-depth overview of the physical and chemical properties of DMPU-HF, its applications, and detailed protocols for its use.

Physicochemical and Safety Data

A clear understanding of the fundamental properties and hazards of DMPU-HF is essential for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The this compound is typically supplied as a 65% w/w solution of HF in DMPU.[3][5][6][7] It is a light yellow to brown clear liquid that is sensitive to moisture and heat.[5]

| Property | Value | Source(s) |

| CAS Number | 287966-55-6 | [7][8] |

| Molecular Formula | C₆H₁₃FN₂O | [7][8] |

| Molecular Weight | 148.18 g/mol | [8] |

| Appearance | Light yellow to Brown clear liquid | [5] |

| HF Content | 65.0 to 69.0 % (w/w) | [3][5] |

| Storage Conditions | Refrigerate (0-10°C) under an inert atmosphere | [5][7] |

| Stability | Moisture and heat sensitive | [5] |

Safety and Handling

DMPU-HF is a highly toxic and corrosive material that demands stringent safety protocols. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[8] All manipulations must be carried out in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Information: [8]

-

Pictograms: GHS05 (Corrosion), GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements (Selected):

-

P260: Do not breathe mist/vapors/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: Wear respiratory protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Emergency Procedures: Due to the presence of hydrofluoric acid, exposure requires immediate and specialized medical attention. Calcium gluconate gel should be readily available as a first aid antidote for skin contact. Always consult the material's Safety Data Sheet (SDS) before handling.[9]

Chemical Reactivity and Synthetic Applications

The utility of DMPU-HF stems from its ability to act as a potent nucleophilic fluoride source with high acidity, enabling reactions that are inefficient with other HF complexes.

Mechanism of Action: The Advantage of High Acidity

The formation of the DMPU-HF complex is a simple hydrogen-bonding interaction.

Caption: Formation of the DMPU-HF hydrogen-bonded complex.

Unlike pyridine or triethylamine, DMPU is a non-basic and weakly coordinating hydrogen-bond acceptor.[2][3] This means that the resulting complex possesses higher acidity, which is crucial for activating substrates and catalysts.[2][3] For instance, DMPU-HF is acidic enough to activate imidogold precatalysts for reactions like alkyne hydrofluorination, a transformation where pyridine/HF is significantly less effective.[2]

Key Applications

-

Hydrofluorination of Alkynes: DMPU-HF, in conjunction with a gold catalyst, provides a highly regioselective method for the mono- and dihydrofluorination of both terminal and internal alkynes.[2][3][4] This yields synthetically valuable fluoroalkenes and gem-difluoromethylene compounds, which are important building blocks in medicinal chemistry.[3] The reaction demonstrates excellent functional group tolerance.[3] For example, alkene groups are well-tolerated, allowing for selective hydrofluorination of alkynes in complex molecules.[3]

-

Fluoro-Prins Cyclization: The reagent is ideal for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins reaction.[10] Compared to traditional reagents, DMPU-HF delivers both higher yields and superior diastereoselectivity in these cyclizations.[10]

-

Bromofluorination of Alkenes: In the presence of an electrophilic bromine source like N-bromosuccinimide (NBS), DMPU-HF efficiently converts alkenes into their corresponding bromofluoro compounds.[10] The reaction proceeds with high reactivity and good Markovnikov regioselectivity.[10]

-

Ring Opening of Aziridines and Epoxides: The acidic nature of DMPU-HF facilitates the efficient ring-opening of strained heterocycles like aziridines and epoxides, providing access to a wide range of β-fluoroamines and fluorohydrins.[11]

Sources

- 1. shibaura-it.ac.jp [shibaura-it.ac.jp]

- 2. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes [organic-chemistry.org]

- 5. This compound | 287966-55-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | 287966-55-6 [chemicalbook.com]

- 8. This compound | C6H13FN2O | CID 91927152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. researchgate.net [researchgate.net]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

An In-Depth Technical Guide to the Synthesis and Preparation of the DMPU-HF Complex

Introduction: A Modern Fluorinating Reagent for Complex Syntheses

In the landscape of modern organic chemistry, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. Hydrogen fluoride (HF) stands as the most atom-economical source of fluorine, yet its hazardous gaseous state and extreme toxicity present significant handling challenges.[1] To mitigate these issues, HF is often complexed with amine bases like pyridine (forming Olah's reagent) or triethylamine.[1] While these complexes are easier to handle, the basicity of the amine component can reduce the acidity of the system and interfere with sensitive transition-metal catalysts.[2]

This guide focuses on the synthesis and application of the N,N'-Dimethylpropyleneurea-Hydrogen Fluoride (DMPU-HF) complex, a superior alternative developed to overcome these limitations. DMPU, a non-nucleophilic and weakly coordinating hydrogen-bond acceptor, forms a stable, liquid complex with HF that retains high acidity.[2][3] This property makes DMPU-HF an exceptionally effective reagent in acid-catalyzed reactions, demonstrating compatibility with metal catalysts and often providing higher yields and improved stereoselectivity compared to traditional HF-amine reagents.[1] Its utility has been proven in a range of critical transformations, including the gold-catalyzed hydrofluorination of alkynes, fluoro-Prins cyclizations, and the ring-opening of aziridines.[4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed protocols for the preparation, handling, and application of this versatile and powerful fluorinating agent.

Physicochemical Properties and Rationale for Use

The Hydrogen-Bond Acceptor: N,N'-Dimethylpropyleneurea (DMPU)

The efficacy of the DMPU-HF complex begins with the unique properties of DMPU itself. As a cyclic urea, it is a polar aprotic solvent that is less basic and nucleophilic than amine counterparts like pyridine.[3] This weak coordination ability is crucial, as it prevents the deactivation of cationic transition-metal catalysts, a common issue with amine-based HF reagents.[2] Furthermore, DMPU is a more effective hydrogen-bond acceptor than pyridine or triethylamine, allowing it to form a stable and manageable liquid complex even with a high concentration of HF.[2]

Table 1: Physicochemical Properties of DMPU

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O |

| Molar Mass | 128.17 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~1.06 g/mL at 25 °C |

| Boiling Point | 247 °C |

| Solubility in Water | Miscible |

The DMPU-HF Complex: A Highly Acidic Fluoride Source

The complex is typically prepared as a solution containing 65-69% HF by weight, which corresponds to a molar ratio of approximately 1:11.9 (DMPU:HF).[1] This high HF content results in a reagent that is significantly more acidic than Olah's reagent or triethylamine-HF, which is advantageous for reactions requiring a highly acidic medium, such as the Prins cyclization.[1]

Table 2: Specifications of the DMPU-HF Complex

| Property | Specification |

|---|---|

| CAS Number | 287966-55-6 |

| Molecular Formula | C₆H₁₂N₂O·xHF |

| Appearance | Light yellow to brown clear liquid |

| HF Content | 65.0 - 69.0% (w/w) by neutralization titration |

| Storage Conditions | Refrigerated (0-10 °C) under inert gas |

| Sensitivities | Moisture and heat sensitive |

Synthesis and Preparation Protocol

The synthesis of the DMPU-HF complex involves the direct combination of anhydrous hydrogen fluoride gas with liquid DMPU. This procedure is extremely hazardous and must only be performed by trained personnel in a specialized laboratory environment equipped with the necessary safety features.

Causality and Experimental Choices

The primary objective is to safely dissolve a large molar excess of anhydrous HF gas into the liquid DMPU base.

-

Choice of DMPU: As established, DMPU is chosen for its ability to form a stable hydrogen-bonded complex without significantly reducing the acidity of HF or interfering with catalysts.

-

Use of Anhydrous HF: Anhydrous HF is required to avoid the introduction of water, which could interfere with moisture-sensitive reactions and catalysts.

-

HF-Resistant Apparatus: Hydrogen fluoride aggressively attacks silica-based materials, including glass.[5] Therefore, all components of the reaction apparatus (vessel, tubing, connectors) must be constructed from HF-resistant polymers such as PFA, FEP, or polyethylene.

-

Controlled Addition: The reaction is exothermic. A slow, controlled introduction of HF gas, potentially with external cooling, is necessary to prevent a dangerous rise in temperature and pressure.

Detailed Experimental Protocol

WARNING: This procedure involves anhydrous hydrogen fluoride, an extremely corrosive and toxic gas. All operations must be conducted in a certified chemical fume hood designed for HF use. Appropriate personal protective equipment is mandatory.

Materials & Equipment:

-

Anhydrous N,N'-Dimethylpropyleneurea (DMPU)

-

Anhydrous Hydrogen Fluoride (HF) gas cylinder with a suitable regulator

-

PFA or FEP reaction vessel (e.g., a bottle or flask) with a screw-cap adapter for gas inlet and outlet

-

PFA or FEP tubing

-

Digital balance

-

Ice bath

-

Inert gas source (Nitrogen or Argon)

Workflow Diagram:

Caption: Proposed mechanism for the fluoro-Prins cyclization. [1]

Bromofluorination of Alkenes

In combination with an electrophilic bromine source like N-bromosuccinimide (NBS), DMPU-HF is an effective system for the bromofluorination of unsaturated compounds. [3]* Mechanism Rationale: The reaction is initiated by the attack of the alkene on the electrophilic bromine of NBS, forming a bromonium ion intermediate. [3]The fluoride from DMPU-HF then acts as a nucleophile, opening the three-membered ring to yield the bromofluoro product with good Markovnikov regioselectivity. [3][13]

References

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. Available from: [Link]

-

Liang, S., et al. (2018). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry, 203, 136-139. Available from: [Link]

-

Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. Available from: [Link]

-

Liang, S., Hammond, G. B., & Xu, B. (2018). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. NIHMS. Available from: [Link]

-

Okoromoba, O. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. ThinkIR: The University of Louisville's Institutional Repository. Available from: [Link]

-

Gicquel, M., et al. (2019). Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF. Organic Letters, 21(22), 9099-9103. Available from: [Link]

-

Kuttruff, C. A., et al. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. Available from: [Link]

-

University of California, Berkeley - EH&S. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Available from: [Link]

-

Okoromoba, O. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. CORE. Available from: [Link]

-

PubChem. (n.d.). DMPU-HF Reagent. CID 91927152. Available from: [Link]

-

University of Maryland - Environmental Health and Safety. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. Available from: [Link]

-

ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Available from: [Link]

-

University of Alabama at Birmingham - EHS. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available from: [Link]

Sources

- 1. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ethz.ch [ethz.ch]

mechanism of action of DMPU-HF in nucleophilic fluorination

The DMPU-HF complex is a masterful example of reagent design, transforming the hazardous and often unwieldy hydrogen fluoride into a user-friendly, highly effective, and versatile tool for modern organic synthesis. Its unique mechanistic profile—combining high Brønsted acidity with a clean, non-interfering source of nucleophilic fluoride—enables a host of valuable transformations that are difficult or impossible to achieve with conventional reagents. From metal-catalyzed hydrofluorinations to complex cascade reactions, DMPU-HF provides superior yields, selectivities, and functional group tolerance. [8]For researchers, scientists, and drug development professionals, mastering the use of this reagent opens a direct and efficient path to novel fluorinated molecules, expanding the accessible chemical space for the next generation of therapeutics and advanced materials. [2][14]

References

-

Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. [Link]

-

Okoromoba, O. A. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. University of Louisville. [Link]

-

Xu, B., et al. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. PMC - NIH. [Link]

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC - NIH. [Link]

-

Couto, U. R., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Tetrahedron Letters. [Link]

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]

-

Okoromoba, O. A. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. CORE. [Link]

-

Śmiechowski, M. (2011). Vibrational spectroscopic studies of N,N'-dimethylpropyleneurea-water system: affected solvent spectra and factor analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(4), 712–721. [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety. [Link]

-

McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Environmental Health and Safety. [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

-

Śmiechowski, M. (2011). Vibrational spectroscopic studies of N,N'-dimethylpropyleneurea-water system: affected solvent spectra and factor analysis. PubMed. [Link]

-

University of Iowa. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. [Link]

-

ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Safety, Security, Health and Environment. [Link]

Sources

- 1. ir.library.louisville.edu [ir.library.louisville.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. mcgill.ca [mcgill.ca]

- 12. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 13. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]

DMPU-HF reagent safety precautions and handling guidelines

An In-depth Technical Guide to the Safe Handling of DMPU-HF Reagent

As a modern, bench-stable alternative to anhydrous hydrogen fluoride, the 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride complex (DMPU-HF) has become an invaluable reagent in drug discovery and development. Its utility in metal-catalyzed nucleophilic fluorination reactions allows for the synthesis of novel fluoroalkenes and other organofluorine compounds.[1][2][3] However, the convenience of this liquid reagent belies its extreme toxicity and corrosivity, primarily due to its high concentration of hydrogen fluoride (HF), often around 65%.[4][5]

This guide provides a comprehensive overview of the hazards associated with DMPU-HF and establishes robust safety protocols for its handling, storage, and disposal. The information herein is synthesized from authoritative safety data sheets, established laboratory safety standards, and peer-reviewed chemical literature to ensure a holistic and field-proven approach to safety. Adherence to these guidelines is not merely procedural; it is a critical system for self-validation and risk mitigation in the laboratory.

The Dual-Hazard Profile of DMPU-HF

Understanding the hazards of DMPU-HF requires acknowledging the distinct properties of its two components: the acutely toxic hydrofluoric acid and the base, DMPU. The resulting complex is dominated by the severe hazards of HF.

-

Hydrofluoric Acid (HF): The primary actor in the complex's toxicity, HF is a potent contact poison. Unlike other acids, the fluoride ion readily penetrates the skin, causing deep tissue and bone destruction.[6][7] Systemically, it sequesters calcium from the blood (hypocalcemia), which can lead to life-threatening cardiac arrhythmias and death, even from exposures to small areas of skin.[8] Symptoms of exposure to lower concentrations can be dangerously delayed for several hours, yet the underlying tissue damage continues unabated.[7]

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): While less acutely hazardous than HF, DMPU is classified as harmful if swallowed, causes serious eye damage, and is a suspected reproductive toxin.[9][10]

The combined complex, DMPU-HF, is classified as Fatal if swallowed, in contact with skin, or if inhaled , and it causes severe skin burns and eye damage .[3][5][11]

GHS Hazard Classification Summary

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | H300 | Danger | Fatal if swallowed |

| Acute Toxicity (Dermal) | H310 | Danger | Fatal in contact with skin |

| Acute Toxicity (Inhalation) | H330 | Danger | Fatal if inhaled |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage |

| Eye Damage | H318 | Danger | Causes serious eye damage |

| STOT - Single Exposure | H335 | Danger | May cause respiratory irritation |

Source: Aggregated data from multiple supplier Safety Data Sheets and chemical databases.[3][4][5][11]

Pre-Operational Risk Assessment and Control

Before any quantity of DMPU-HF is handled, a rigorous, multi-stage risk assessment must be completed. This process ensures that all engineering controls, personal protective equipment, and emergency procedures are in place and validated.

Caption: Pre-experiment risk assessment workflow for DMPU-HF.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of DMPU-HF, including weighing, dispensing, and the reaction itself, must occur within a certified chemical fume hood.[12] The hood's sash should be kept as low as possible. The work area should be clear of incompatible materials, especially glass, ceramics, and strong bases.[6]

-

Emergency Eyewash and Safety Shower: An ANSI-approved eyewash and safety shower must be immediately accessible (within 10 seconds travel time) and unobstructed.[12] All personnel must know their precise location and how to operate them.

-

Designated Work Area: Establish a designated area within the fume hood for DMPU-HF use. This area should be clearly marked with a warning sign during the procedure.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory PPE is insufficient. A multi-layered approach is mandatory to prevent any possibility of skin or eye contact.

| Body Part | Primary Protection | Secondary/Additional Protection | Rationale and Causality |

| Eyes/Face | Chemical Splash Goggles | Full-Face Shield (8-inch minimum) | Goggles provide a seal against splashes and vapors. The face shield is critical to protect the entire face, as even small splashes of concentrated HF can be fatal.[12] |

| Hands | Heavy-duty Butyl or Neoprene Gloves (≥14 mil) | Inner pair of Nitrile Exam Gloves | The outer glove provides primary chemical resistance. The inner nitrile glove offers protection against pinholes or tears in the outer glove during handling and allows for safer doffing.[6][12] |

| Body | Acid-Resistant Apron (Neoprene or Viton) | Long-sleeved Lab Coat | The apron provides a robust barrier over the torso and legs. A lab coat worn underneath ensures full arm coverage. No skin should be exposed between the glove and sleeve.[6][12] |

| Legs/Feet | Long Pants (non-synthetic) | Closed-toe, chemical-resistant shoes | Pants and shoes ensure no exposed skin on the lower body. Acid-resistant shoe covers may be warranted for larger quantities. |

Source: Synthesized from multiple university HF safety guidelines.[6][12]

Standard Operating Protocol: A Step-by-Step Guide

This protocol outlines the safe handling of DMPU-HF for a typical small-scale (millimolar) synthesis, as described in the chemical literature.[13]

Preparation (Pre-Handling)

-

Verify Controls: Confirm fume hood certification is current and test the function of the eyewash/shower.

-

Post Signage: Place a "DANGER: HYDROFLUORIC ACID IN USE" sign at the fume hood.

-

Prepare Antidote: Ensure a tube of 2.5% calcium gluconate gel is immediately accessible outside the fume hood but within the lab. Check the expiration date.

-

Don PPE: Put on all required PPE as detailed in the table above, starting with inner gloves, lab coat, apron, outer gloves, goggles, and finally the face shield.

-

Prepare Workspace: Line the designated area of the fume hood with a disposable absorbent pad. Place only HF-compatible labware (polypropylene, polyethylene, Teflon) inside the hood.[13] This includes reaction vials, magnetic stir bars, and syringes/pipettes for transfer. Glassware is forbidden. [6]

-

Prepare Quench/Waste: Have a labeled, compatible container with a weak base solution (e.g., 10% sodium carbonate) ready for quenching the reaction and decontaminating equipment.[6] Have a separate, clearly labeled hazardous waste container for DMPU-HF waste.

Caption: Step-by-step workflow for handling DMPU-HF in a laboratory setting.

Handling and Reaction Procedure

-

Transfer Reagent: Carefully measure and transfer the required amount of DMPU-HF using a plastic syringe or pipette. Perform this transfer over a secondary containment tray (e.g., a polypropylene tray) within the fume hood to contain any potential drips or spills.

-

Seal Reaction: Immediately and securely cap the reaction vial.

-

Run Reaction: Allow the reaction to proceed under the specified conditions (e.g., stirring at room temperature). Keep the fume hood sash closed.

-

Quench Reaction: Once the reaction is complete, slowly and carefully add the reaction mixture to the prepared quenching solution with stirring. Be aware of potential gas evolution or exotherms.

Post-Reaction Cleanup

-

Decontaminate: Thoroughly rinse all non-disposable equipment that contacted DMPU-HF with the 10% sodium carbonate solution, followed by water.[6]

-

Dispose of Waste: Collect all liquid waste, including the quenched reaction mixture and decontamination rinses, in the designated DMPU-HF hazardous waste container. All solid waste (gloves, absorbent pads, disposable pipettes) must also be collected in a separate, clearly labeled solid hazardous waste container.

-

Final Cleanup: Wipe down the designated work area in the fume hood with 10% sodium carbonate solution.

-

Doff PPE: Remove PPE in the correct order: outer gloves, face shield, apron, goggles, lab coat, inner gloves. Dispose of all disposable items in the HF solid waste stream.

-

Wash Hands: Wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Immediate and Decisive Action

Any exposure to DMPU-HF is a life-threatening medical emergency. Symptoms may be delayed, but treatment must begin immediately.[7]

Caption: Decision tree for emergency response to a DMPU-HF incident.

Personnel Exposure

-

Skin Contact:

-

Immediately escort the victim to the safety shower.

-

While flushing with copious amounts of water for at least 5 minutes , remove all contaminated clothing, including jewelry and shoes.[12] Speed is critical.

-

A second person (wearing appropriate PPE) should call 911 and state that a hydrofluoric acid exposure has occurred.

-

After 5 minutes of flushing, stop the water and immediately begin massaging 2.5% calcium gluconate gel onto the affected area. The rescuer must wear HF-rated gloves.[7]

-

Continue applying the gel until emergency medical services arrive. Provide the SDS to the responders.

-

-

Eye Contact:

-

Inhalation:

-

Immediately move the victim to fresh air.

-

Call 911.

-

If trained, administer 100% oxygen. The victim must be evaluated at a hospital, as pulmonary edema can be delayed for up to 24 hours.[12]

-

Spill Response

-

Small Spill (<100 mL, contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, neutralize the spill by covering it with an HF-specific spill kit neutralizer (containing calcium carbonate or similar). Do not use silica-based absorbents like sand or vermiculite, as HF reacts to form toxic gas.[7]

-

Collect the neutralized residue using plastic scoops, place it in a labeled, sealed hazardous waste container.

-

Decontaminate the area with 10% sodium carbonate solution.

-

-

Large Spill (>100 mL or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Close the laboratory doors and post a warning sign.

-

Call 911 and the institution's Environmental Health & Safety (EHS) office from a safe location.

-

Do not attempt to clean up a large spill.

-

A Case Study in HF Lethality

To underscore the gravity of these protocols, consider the documented case of a laboratory technician who died 15 days after spilling a small amount of concentrated HF on his thighs, affecting only 9% of his body surface area.[8][14] Critical failures in the response contributed to the tragic outcome: he was working alone, did not immediately remove his contaminated clothing, and no calcium gluconate gel was applied.[8][14] This case serves as a stark reminder that any deviation from established safety protocols when working with concentrated HF reagents like DMPU-HF can have catastrophic consequences.

Storage and Waste Management

-

Storage: Store DMPU-HF in its original, tightly sealed, compatible container. The storage location must be a cool, dry, well-ventilated cabinet, separate from incompatible materials such as bases, metals, glass, and ceramics.[6] The cabinet should be clearly labeled as containing hydrofluoric acid.

-

Waste Disposal: All DMPU-HF waste, both liquid and solid, is considered acutely toxic hazardous waste. It must be collected in clearly labeled, compatible (polyethylene) containers with sealed lids. Never dispose of DMPU-HF waste down the drain.[12]

References

-

This compound Safety Data Sheet. (2016). Available at: [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Hydrofluoric Acid. Retrieved from [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound (CID 91927152). National Center for Biotechnology Information. Retrieved from [Link]

-

Okoromoba, O. E., Barrios, F. J., Hetman, Z., Hammond, G. B., & Xu, B. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. NIH Public Access, 2017(4), 215-218. Available at: [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Hydrogen fluoride. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrofluoric acid. Retrieved from [Link]

-

Muriale, L., Lee, E., Genovese, J., & Trend, S. (1996). Fatality due to acute fluoride poisoning following dermal contact with hydrofluoric acid in a palynology laboratory. Annals of occupational hygiene, 40(6), 705–710. Available at: [Link]

-

Yale Environmental Health & Safety. (2023). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Fatality due to acute HF exposure. Retrieved from [Link]

-

University of Texas at Austin Environmental Health and Safety. (n.d.). Laboratory Safety - Hydrofluoric acid Accident Report. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. DMPU-HF試薬 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 287966-55-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C6H13FN2O | CID 91927152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. uvm.edu [uvm.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety - Department of Geological Sciences - JSG - University of Texas at Austin [geo.utexas.edu]

A Senior Application Scientist's Guide to DMPU-HF: A Superior Nucleophilic Fluorinating Agent for Modern Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability.[1] For decades, chemists have relied on a limited arsenal of fluorinating agents, many of which are fraught with significant handling and safety challenges. This guide provides an in-depth technical analysis of N,N'-Dimethyl-N,N'-propyleneurea-Hydrogen Fluoride (DMPU-HF), a bench-top stable, highly efficient, and safer alternative to traditional fluorinating agents. We will explore the fundamental chemical principles that grant DMPU-HF its unique advantages, present comparative data against conventional reagents, and provide detailed, field-proven protocols for its application in key synthetic transformations.

The Enduring Challenge: Limitations of Traditional Fluorinating Agents

The quest for effective fluorination is as old as organofluorine chemistry itself. Early reagents, such as elemental fluorine (F₂) and sulfur tetrafluoride (SF₄), are notoriously hazardous, reacting explosively with many organic compounds and requiring specialized equipment and extreme caution.[1][2] This led to the development of more manageable, yet still problematic, reagents.

1.1. Amine/HF Complexes (Olah's Reagent, Et₃N·3HF)

To tame the reactivity of anhydrous hydrogen fluoride (HF), complexes with amine bases like pyridine (Olah's Reagent) or triethylamine (Et₃N·3HF) were developed.[3] While these liquid reagents made HF easier to handle, the basicity of the amine component significantly dampens the acidity and, therefore, the reactivity of the system.[3][4] This reduced efficacy often necessitates harsh reaction conditions or is incompatible with acid-sensitive substrates. Furthermore, the amine can act as a competing nucleophile or poison transition-metal catalysts, limiting the reaction scope.[4]

1.2. Dialkylaminosulfur Trifluorides (DAST, Deoxo-Fluor®)

For deoxyfluorination reactions—the conversion of alcohols and carbonyls to their fluorinated counterparts—reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® became the workhorses. However, their utility is shadowed by significant safety concerns.

-

Thermal Instability: DAST is notoriously thermally unstable and can undergo explosive decomposition at temperatures above 90 °C.[5] Deoxo-Fluor® offers improved stability but is not without risks.

-

Hazardous Byproducts: These reagents can generate free HF during use, which is highly corrosive, toxic, and etches standard glassware.[6]

-

Side Reactions: Dehydration of alcohols to form olefins is a common and often problematic side reaction, reducing the yield of the desired fluorinated product.[6][7]

These limitations have created a clear and pressing need for a fluorinating agent that combines the potency of HF with superior safety, stability, and broader functional group tolerance.

DMPU-HF: A Paradigm Shift in Fluorination Chemistry

DMPU-HF is a stable complex formed between hydrogen fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), a non-basic, weakly coordinating hydrogen-bond acceptor.[4] This seemingly simple pairing overcomes the core drawbacks of its predecessors through intelligent chemical design.

2.1. The Causality of Superior Performance: Why DMPU Matters

The advantages of DMPU-HF are not incidental; they are a direct result of the specific properties of the DMPU molecule.

-

Strong Hydrogen-Bond Acceptor, Weak Brønsted Base: DMPU is an excellent hydrogen-bond acceptor, capable of forming stable, liquid complexes with a high concentration of HF (typically 65% w/w, a molar ratio of ~1:11.9 DMPU:HF).[3][4] Crucially, unlike pyridine or triethylamine, DMPU is a very weak base.[4] This unique combination ensures that the HF is readily available and highly acidic, leading to enhanced reactivity in acid-catalyzed fluorination reactions.[3][4][8]

-

Weakly Coordinating & Nucleophilic: DMPU is also a poor nucleophile and a weak ligand for most transition metals.[4] This property is critical as it prevents the reagent itself from competing with the fluoride nucleophile or poisoning expensive metal catalysts, dramatically expanding its synthetic utility, particularly in gold-catalyzed reactions.[4][9][10]

This relationship can be visualized as a balance between taming HF for handling while preserving its inherent reactivity.

Caption: Logical relationship between reagent basicity and catalyst compatibility.

Comparative Analysis: DMPU-HF vs. Traditional Agents

Quantitative data underscores the practical advantages of DMPU-HF in the laboratory.

Table 1: Performance and Efficacy Comparison

| Feature | DMPU-HF | Pyridine-HF (Olah's Reagent) | DAST / Deoxo-Fluor® |

|---|---|---|---|

| Typical Reaction | Hydrofluorination, Fluoro-Prins, Aziridine Opening | Hydrofluorination | Deoxyfluorination |

| Reactivity | High, due to preserved HF acidity.[3][4] | Moderate to Low, due to amine basicity.[3][4] | High, but prone to side reactions. |

| Selectivity | High regioselectivity and diastereoselectivity reported.[3][11][12] | Often lower selectivity.[3] | Moderate; elimination is a common side product.[7] |

| Yields | Generally higher yields compared to Py-HF.[3] | Variable, often lower than DMPU-HF.[3] | Good, but can be compromised by side reactions. |

| Catalyst Compatibility | Excellent; compatible with transition metals like gold.[4][9] | Poor; amine poisons most catalysts.[4] | Not applicable (used stoichiometrically). |

Table 2: Safety and Handling Comparison

| Feature | DMPU-HF | Pyridine-HF (Olah's Reagent) | DAST / Deoxo-Fluor® |

|---|---|---|---|

| Physical State | Liquid, bench-top stable.[10] | Liquid. | Liquid, moisture-sensitive. |

| Thermal Stability | Stable. HF evaporates slowly at 55 °C in open air.[4] | Stable liquid. | DAST: Thermally unstable, explosive potential.[5] Deoxo-Fluor: More stable than DAST. |

| Handling | Handled in plasticware. Standard bench-top use. | Requires plasticware; pungent odor. | Requires inert atmosphere; very moisture-sensitive.[1] |

| Corrosivity | Corrosive (HF source), requires plastic labware.[13][14] | Corrosive (HF source), requires plastic labware.[15] | Corrosive, can generate free HF.[6] |

| Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[16] | Highly toxic and corrosive.[15] | Highly toxic and corrosive.[1] |

Key Applications & Experimental Protocols

DMPU-HF has demonstrated exceptional performance across a range of mechanistically diverse fluorination reactions.

4.1. Application I: Diastereoselective Fluoro-Prins Cyclization

The high acidity of DMPU-HF makes it an ideal reagent for reactions that require a highly acidic medium, such as the Prins cyclization. It consistently provides higher yields and superior diastereoselectivity compared to classical reagents like Pyridine-HF.[3]

Caption: General experimental workflow for Fluoro-Prins cyclization.

Protocol: Synthesis of 4-Fluorotetrahydropyrans [3]

-

Setup: To a flame-dried plastic vial equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

-

Solvent: Dissolve the substrates in an appropriate solvent (e.g., Dichloromethane).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add DMPU-HF (2.0 equiv) to the stirred solution. CAUTION: DMPU-HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Workup: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated tetrahydropyran.

4.2. Application II: Regioselective Bromofluorination of Alkenes

DMPU-HF serves as an excellent nucleophilic fluoride source in combination with an electrophilic bromine source like N-bromosuccinimide (NBS) to achieve efficient bromofluorination of alkenes. The reaction proceeds with high reactivity and affords products with good Markovnikov regioselectivity.[11][17]

Proposed Mechanism: The reaction is initiated by the acid-catalyzed attack of the alkene's π-electrons on the electrophilic bromine of NBS, forming a bromonium ion intermediate. The fluoride ion from DMPU-HF then attacks the more substituted carbon of the bromonium ion in an Sₙ2-like fashion, leading to the observed regioselectivity.

Caption: Simplified mechanism for bromofluorination of alkenes.

Protocol: Bromofluorination of Styrene [11]

-

Setup: In a plastic vial, dissolve Styrene (1.0 equiv) in dichloromethane.

-

NBS Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) to the solution and stir.

-

Cooling: Cool the mixture to 0 °C.

-

Reagent Addition: Add DMPU-HF (1.5 equiv) dropwise to the reaction mixture. CAUTION: Handle DMPU-HF with appropriate safety precautions in a chemical fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Workup: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via column chromatography to obtain the bromofluorinated product.

Conclusion

DMPU-HF represents a significant advancement in nucleophilic fluorination technology. By leveraging the principles of hydrogen-bond basicity and minimizing Brønsted basicity, it provides a reagent that is not only safer and easier to handle than many traditional agents but also demonstrates superior reactivity, selectivity, and a broader application scope.[3][4][8] Its compatibility with transition-metal catalysis opens new avenues for the synthesis of complex fluorinated molecules.[4][9] For researchers, scientists, and drug development professionals, adopting DMPU-HF can lead to more efficient, scalable, and safer synthetic routes, accelerating the discovery and development of novel fluorinated compounds.

References

-

Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. Available at: [Link]

-

Xu, B., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. NIH Public Access. Available at: [Link]

-

ResearchGate. (n.d.). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Available at: [Link]

-

Beaulieu, F., et al. (2011). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 13(20), 5576–5579. Available at: [Link]

-

SCI. (n.d.). Simpler fluorine chemistry. Available at: [Link]

-

Sigma-Aldrich. (n.d.). DMPU-HF REAGENT. SLS - Scientific Laboratory Supplies. Available at: [Link]

-

Pharmaceutical Technology. (2019). Fluorination Remains Key Challenge in API Synthesis. Available at: [Link]

-

Okoromoba, O. E., et al. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(41), 14381–14384. Available at: [Link]

-

Okoromoba, O. A. E. (2016). Development and applications of novel HF-based fluorination reagents : DMPU-HF. (Doctoral dissertation, University of Louisville). ThinkIR. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Available at: [Link]

-

Liang, S., Hammond, G. B., & Xu, B. (2017). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Chemistry (Weinheim an der Bergstrasse, Germany), 23(71), 17850–17861. Available at: [Link]

Sources

- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.library.louisville.edu [ir.library.louisville.edu]

- 6. Simpler fluorine chemistry [soci.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. ethz.ch [ethz.ch]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound | 287966-55-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of DMPU as a Non-Nucleophilic Base in Modern Fluorination Chemistry: A Technical Guide

Introduction: The Fluorine Advantage and the Quest for Selective Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, have led to a significant number of blockbuster pharmaceuticals and advanced materials.[1] However, the selective and efficient formation of carbon-fluorine bonds remains a formidable challenge in synthetic organic chemistry. This guide provides an in-depth technical exploration of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and its critical role as a non-nucleophilic base in advancing fluorination methodologies. We will delve into the mechanistic underpinnings of its utility, provide field-proven experimental protocols, and offer a comparative analysis of its performance, particularly in the context of the highly effective DMPU/HF reagent system.

Understanding the Core Principles: What Defines a Non-Nucleophilic Base?

A non-nucleophilic base is an organic base characterized by its ability to abstract a proton (exhibit Brønsted-Lowry basicity) while having a significantly diminished capacity to act as a nucleophile, typically due to steric hindrance around the basic center.[2] This duality is paramount in many organic transformations where the desired outcome is deprotonation without competing nucleophilic attack on electrophilic centers within the substrate or reagents. Key attributes of non-nucleophilic bases include:

-

Steric Hindrance: Bulky substituents surrounding the basic atom (usually nitrogen) physically obstruct its approach to electrophilic carbons.

-

Moderate Basicity: They possess sufficient basic strength to deprotonate specific acidic protons but are often not as strong as organometallic bases like alkyllithiums.

-

High Solubility in Organic Solvents: This ensures homogeneity in reaction mixtures.

DMPU, a cyclic urea, embodies these characteristics, making it an exemplary non-nucleophilic base for a variety of synthetic applications.

DMPU: From a Safer HMPA Replacement to a Key Player in Fluorination

Historically, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) gained prominence in the 1980s as a safer, non-carcinogenic alternative to the widely used but toxic polar aprotic solvent hexamethylphosphoramide (HMPA).[3][4] Its excellent solvating properties, high boiling point, and miscibility with a wide range of organic solvents made it an attractive substitute.[5][6] As a solvent, DMPU is known to increase the basicity and nucleophilicity of reagents, proving particularly useful in reactions involving polyanionic species.[7]

While its initial adoption was as a solvent, the inherent properties of DMPU—its weak basicity, low nucleophilicity, and weakly coordinating nature—paved the way for its more specialized role in fluorination chemistry.[8] This is most prominently demonstrated in its use as a component of the DMPU/HF fluorinating reagent.

Physicochemical Properties of DMPU

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O | [3] |

| Molar Mass | 128.175 g·mol⁻¹ | [3] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 246.5 °C | [3] |

| Melting Point | -20 °C | [3] |

| Density | 1.064 g/cm³ | [3] |

| Solubility | Miscible with water and most organic solvents | [7] |

The DMPU/HF Reagent System: A Paradigm of Enhanced Reactivity and Selectivity

The most significant application of DMPU in fluorination is as a component of the DMPU/HF reagent. This stable complex of DMPU and hydrogen fluoride has emerged as a superior alternative to traditional HF-based reagents like Olah's reagent (pyridine/HF) and triethylamine trihydrofluoride (Et₃N·3HF).[8]

The superiority of the DMPU/HF system stems from the unique properties of DMPU:[8][10]

-

Weak Basicity: Unlike pyridine and triethylamine, DMPU is a much weaker base. This results in the DMPU/HF complex being significantly more acidic than its amine-based counterparts.[11] This heightened acidity is crucial for reactions that require a highly acidic medium to proceed efficiently, such as the Prins cyclization.[12]

-

Non-Nucleophilicity: DMPU itself does not compete with the fluoride ion as a nucleophile, preventing the formation of unwanted side products.[10]

-

Weak Coordination: DMPU is weakly coordinating towards metal catalysts, making the DMPU/HF reagent compatible with transition-metal-catalyzed reactions, a significant advantage over amine-based HF complexes which can poison catalysts.[9][10]

Preparation of the DMPU/HF Reagent

The DMPU/HF reagent is prepared by condensing anhydrous hydrogen fluoride gas into a cooled container containing a pre-weighed amount of DMPU.[8] This process must be conducted in a well-ventilated fume hood using appropriate HF-resistant materials such as PTFE or polyethylene. The concentration of HF in the complex can be varied, with a common preparation having a 65% (wt/wt) HF content.[11][12]

Applications of DMPU/HF in Fluorination Reactions

The DMPU/HF reagent has proven to be a versatile and highly effective tool for a range of fluorination reactions.

Bromofluorination of Alkenes

The bromofluorination of alkenes is a powerful method for introducing both a bromine and a fluorine atom across a double bond. The DMPU/HF reagent, in conjunction with an electrophilic bromine source like N-bromosuccinimide (NBS), provides high yields and excellent regioselectivity.[8]

Mechanism: The reaction proceeds through the formation of a bromonium ion intermediate, which is then opened by the nucleophilic attack of the fluoride ion from the DMPU/HF complex. The high acidity of the DMPU/HF reagent facilitates the initial activation of the alkene by the electrophilic bromine source.[8]

Caption: Mechanism of alkene bromofluorination using NBS and DMPU/HF.

Experimental Protocol: General Procedure for Bromofluorination of Alkenes [8]

-

To a solution of the alkene (0.20 mmol) and N-bromosuccinimide (NBS, 53.4 mg, 0.3 mmol) in dichloromethane (1 mL) in a plastic vial, add DMPU/HF (41.2 μL, 1.4 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding water (2 mL).

-

Extract the aqueous layer with dichloromethane (3 x 2 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to afford the bromofluorinated product.

Fluoro-Prins Cyclization for the Synthesis of Fluorinated Heterocycles

The Prins cyclization is a valuable reaction for the synthesis of tetrahydropyrans. The use of DMPU/HF as both the acid catalyst and the nucleophilic fluorine source enables a highly diastereoselective fluoro-Prins cyclization of homoallylic alcohols with aldehydes.[11][12]

Mechanism: The reaction is initiated by the activation of the aldehyde by the acidic DMPU/HF reagent. The protonated aldehyde then reacts with the homoallylic alcohol, leading to an oxonium ion intermediate. This intermediate undergoes cyclization to form a carbocation, which is subsequently trapped by the fluoride ion from DMPU/HF to yield the 4-fluorotetrahydropyran.[12]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the Acidity of the DMPU-HF Complex

Abstract

The N,N'-dimethylpropyleneurea-hydrogen fluoride (DMPU-HF) complex has emerged as a important reagent in modern organic synthesis, offering a safer and more manageable alternative to anhydrous hydrogen fluoride.[1] Its efficacy, particularly in acid-catalyzed fluorination reactions, is intrinsically linked to its Brønsted acidity. This guide provides an in-depth technical exploration of the factors governing the acidity of the DMPU-HF complex. We will dissect the nature of the urea-HF interaction, quantitatively compare its acidity to other common HF sources, and detail robust experimental and computational methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deeper, mechanistic understanding of DMPU-HF to optimize reaction conditions and drive innovation.

Introduction: The Need for a Tunable and Bench-Stable HF Source

Hydrogen fluoride (HF) is a cornerstone reagent for the introduction of fluorine into organic molecules, a strategy widely employed to modulate the biological properties of pharmaceuticals and agrochemicals.[2] However, the hazardous nature of anhydrous HF—a toxic, corrosive gas with a low boiling point—severely restricts its application to specialized laboratory settings.[1] To circumvent these challenges, a variety of HF complexes with organic bases, such as pyridine (Olah's reagent) and triethylamine, have been developed. While these reagents are more easily handled, the amine bases significantly temper the acidity of HF, which can diminish reactivity in acid-catalyzed processes.[3]

The development of the DMPU-HF complex by the Hammond-Xu research group represented a significant advancement.[1] By complexing HF with DMPU, a non-basic and weakly coordinating hydrogen-bond acceptor, they created a bench-top stable liquid reagent that retains a high degree of acidity.[4] This high acidity is crucial for its effectiveness in reactions like the gold-catalyzed hydrofluorination of alkynes and fluoro-Prins cyclizations.[3] Understanding and controlling the acidity of this complex is paramount for predicting its reactivity and selectivity.

The Heart of the Matter: Hydrogen Bonding in the DMPU-HF Complex

The unique properties of DMPU-HF stem from the intricate hydrogen bonding network formed between the cyclic urea (DMPU) and multiple equivalents of hydrogen fluoride. Unlike amine-HF reagents where a formal proton transfer creates an ammonium salt, the interaction in DMPU-HF is dominated by hydrogen bonding.

The carbonyl oxygen of the DMPU molecule serves as the primary hydrogen-bond acceptor site.[5] This interaction polarizes the H-F bond, increasing the partial positive charge on the hydrogen atom and thereby enhancing its proton-donating ability, or Brønsted acidity.

Furthermore, DMPU can form stable complexes with a high ratio of HF molecules, with formulations such as (DMPU)(HF)₁₁.₉ (65% HF by weight) being common.[3] This leads to the formation of extended poly(hydrogen fluoride) chains, such as [F(HF)n]⁻ anions. The acidity of the complex is a function of these equilibria.

Figure 1: Conceptual diagram of the equilibria involved in the DMPU-HF complex. The acidity arises from the proton transfer from the polarized H-F moiety to a substrate.

Quantifying Acidity: A Comparative Perspective

| Reagent | Composition | Relative Acidity | Key Characteristics |

| DMPU-HF | (DMPU)(HF)ₓ (x ≈ 3-12) | High | Bench-stable liquid, compatible with metal catalysts.[1][4] |

| Olah's Reagent | (Pyridine)(HF)₉ | Moderate | Widely used, but basicity of pyridine reduces acidity.[3] |

| Triethylamine-HF | (Et₃N)(HF)₃ | Low-Moderate | Less acidic than Olah's reagent.[3] |

Table 1: Comparison of common HF-based fluorinating reagents. The higher acidity of DMPU-HF makes it advantageous for reactions requiring strong acid catalysis.[3]

Experimental Protocols for Acidity Characterization

To ensure scientific integrity, the characterization of DMPU-HF's acidity must be approached with rigorous, self-validating methodologies. The exclusion of atmospheric moisture is critical, as water can compete for hydrogen bonding and alter the system's properties.

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for probing the electronic environment of the DMPU-HF complex. ¹⁹F NMR is particularly informative.[7]

Causality: The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.[8] In the DMPU-HF complex, the formation of hydrogen bonds and poly(hydrogen fluoride) species results in a distinct ¹⁹F NMR signal. Changes in the composition (DMPU:HF ratio), solvent, or temperature will alter the equilibria shown in Figure 1, leading to measurable shifts in the ¹⁹F resonance. This allows for a direct, albeit qualitative, assessment of the hydrogen-bonding strength and, by extension, the complex's acidity.

Protocol: ¹⁹F NMR Analysis of DMPU-HF

-

System Preparation (Trustworthiness Pillar): All glassware, including NMR tubes with FEP liners, must be rigorously dried in an oven (120 °C, >4h) and cooled under a stream of dry argon or nitrogen. Deuterated solvents must be dried over molecular sieves. This prevents atmospheric moisture from interfering with the delicate hydrogen-bonding network.

-